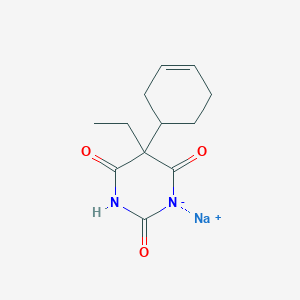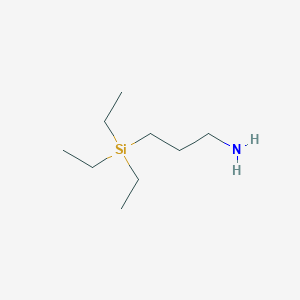
N,N-Dimethyl-N/'-pyridin-4-ylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamidine, N,N-dimethyl-N’-(4-pyridyl)- is a chemical compound that belongs to the class of amidines. Amidines are characterized by the presence of a functional group containing an amino nitrogen atom with a free electron pair conjugated with the π-electrons of the C=N double bond. This compound is particularly notable for its applications in organic synthesis and its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formamidine, N,N-dimethyl-N’-(4-pyridyl)- can be synthesized through the condensation of 4-aminopyridine with N,N-dimethylformamide dimethyl acetal. The reaction typically involves heating the reactants in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. For example, treatment of N,N-dimethyl-N’-(2-pyridyl)formamidine with methyl vinyl ketone under microwave irradiation yields N-formyl-N-(3-oxobutyl)-2-pyridylamine without decomposition or polymerization of methyl vinyl ketone .
Analyse Chemischer Reaktionen
Types of Reactions: Formamidine, N,N-dimethyl-N’-(4-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Formamidine, N,N-dimethyl-N’-(4-pyridyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound has potential biological activities and can be used in the study of enzyme inhibition and receptor binding.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with therapeutic properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Formamidine, N,N-dimethyl-N’-(4-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Formamidine, N,N-dimethyl-N’-(2-pyridyl)-
- Formamidine, N,N-dimethyl-N’-(3-pyridyl)-
- Formamidine, N,N-dimethyl-N’-(4-dimethylamino)phenyl)-
Comparison: Formamidine, N,N-dimethyl-N’-(4-pyridyl)- is unique due to its specific pyridyl substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and industrial applications .
Eigenschaften
CAS-Nummer |
17350-07-1 |
|---|---|
Molekularformel |
C8H11N3 |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-pyridin-4-ylmethanimidamide |
InChI |
InChI=1S/C8H11N3/c1-11(2)7-10-8-3-5-9-6-4-8/h3-7H,1-2H3 |
InChI-Schlüssel |
VRORVZFBBZCSGQ-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=NC=C1 |
Kanonische SMILES |
CN(C)C=NC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)








![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)




